4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with bromine atoms at positions 4 and 5, an ethoxy group at position 3, and a carboxylic acid group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid typically involves the bromination of 3-ethoxythiophene-2-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the ethoxy group play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4,5-Dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester
- 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid
Comparison:
- 4,5-Dibromo-3-ethoxythiophene-2-carboxylic acid is unique due to the presence of the ethoxy group, which imparts different electronic and steric properties compared to the methyl or fluoro derivatives. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1707372-17-5 |
---|---|
Molecular Formula |
C7H6Br2O3S |
Molecular Weight |
330.00 g/mol |
IUPAC Name |
4,5-dibromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6Br2O3S/c1-2-12-4-3(8)6(9)13-5(4)7(10)11/h2H2,1H3,(H,10,11) |
InChI Key |
BLKFHGDOGNVECZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.